2,6-Dichloroanisole
Overview
Description
GR218231 is a synthetic organic compound known for its role as a dopamine D3 receptor antagonistThe compound has shown promise in visualizing and quantifying P-glycoprotein activity in the blood-brain barrier .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in chemical synthesis
Mode of Action
As a chemical reagent, it’s primarily used to facilitate specific chemical reactions rather than interact with biological targets .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (17703), melting point (10-11 °C), and density (1291 g/mL at 25 °C) can influence its pharmacokinetic behavior .
Result of Action
It’s primarily used as a reagent in the synthesis of other compounds, including the potent antineoplastic agent, Deoxynyboquinone, and derivatives for the treatment of schizophrenia, other mental disorders, and central nervous system disorders .
Action Environment
The action, efficacy, and stability of 2,6-Dichloroanisole can be influenced by various environmental factors. For instance, its stability could be affected by temperature, given its specific melting point. Moreover, its solubility in water (0.14g/L at 25 ºC) could influence its distribution in aquatic environments .
Preparation Methods
The synthesis of GR218231 involves the reaction of a desmethyl precursor with 11C-methyl triflate. This method has been used to label the compound with carbon-11, a positron-emitting isotope, making it suitable for PET imaging . The preparation yields a radiochemical product with a specific activity of 15 ± 10 GBq/μmol .
Chemical Reactions Analysis
GR218231 undergoes several types of chemical reactions, including:
Scientific Research Applications
GR218231 has been utilized in various scientific research applications:
Comparison with Similar Compounds
GR218231 is unique in its dual role as a dopamine D3 receptor antagonist and a substrate for P-glycoprotein. Similar compounds include:
Bifeprunox: A partial agonist for dopamine D2 and D3 receptors.
Aripiprazole: Another partial agonist for dopamine D2 and D3 receptors.
These compounds share some pharmacological properties with GR218231 but differ in their specific receptor interactions and applications.
Properties
IUPAC Name |
1,3-dichloro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMCDNAVVJKPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062097 | |
Record name | 2,6-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-65-2 | |
Record name | 2,6-Dichloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 2,6-Dichloroanisole?
A1: this compound (DCA) has the molecular formula C₇H₆Cl₂O and a molecular weight of 177.04 g/mol. Spectroscopic studies using ¹H NMR have revealed key structural information about DCA. Research indicates that the minimum energy conformation of DCA involves the chlorine atoms and the methoxy group (–OCH₃) preferentially occupying positions on the plane of the aromatic ring, while the COC and phenyl planes remain orthogonal [, ]. Additionally, the dihedral angle (HCH) within the methyl group of DCA has been determined to be 110.0°, with a C–H bond length (rCH) of 1.14 ± 0.04 Å []. Further analysis using ²H NMR on deuterated DCA (OCD₃) determined the quadrupole coupling constant of the C–D bond to be 144 ± 24 kHz [].
Q2: How stable is this compound under different conditions?
A2: While the provided research does not offer specific data on DCA's stability under various conditions, one study used electron beam irradiation to potentially degrade 2,4,6-trichloroanisole, a related compound often found alongside DCA []. This suggests that DCA, similar to other haloanisoles, might be susceptible to degradation by certain treatments, but further research is needed to confirm this.
Q3: What are the common analytical methods used to detect and quantify this compound?
A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for analyzing this compound, particularly in the context of wine contamination []. This method offers high sensitivity and selectivity for detecting and quantifying DCA, even at trace levels [, ]. Researchers often employ a polydeuterated form of TCA as an internal standard for accurate quantification []. Additionally, headspace solid-phase microextraction (HS-SPME) coupled with GC and a two-dimensional detection system using both an electron capture detector (ECD) and inductively coupled plasma mass spectrometer (ICP-MS) has proven effective in analyzing DCA in complex matrices like wine []. This method combines the halogen sensitivity of ECD with the selectivity of ICP-MS for reliable identification and quantification [].
Q4: How is this compound typically synthesized?
A4: One reported method for synthesizing this compound involves using dimethyl carbonate (DMC) as a methylating agent []. This method utilizes 2,6-dichlorophenol as the starting material and employs potassium carbonate (K₂CO₃) and polyethylene glycol 400 (PEG-400) as a phase-transfer catalyst []. This specific synthesis route offers an alternative to traditional methods that rely on more toxic methylating agents.
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